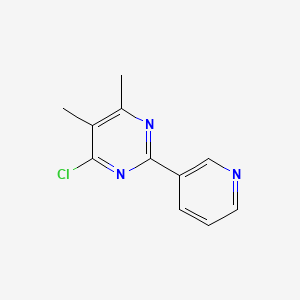
4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine
Overview
Description
“4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine” is an important pharmaceutical intermediate . It is used in the synthesis of various drugs, including those for the treatment of moderate to severe rheumatoid arthritis in adult patients who are insufficient or intolerant to methotrexate . It is also a key ingredient in the development of many antibacterial, antitumor, and antiprotozoal drugs .
Synthesis Analysis
The synthesis of “4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine” involves several steps. One approach involves a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate . The resulting compound is then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can reveal the presence of functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine” are complex and can involve multiple steps. For example, one study describes a regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The reaction favors the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine” include a melting point of 183-184°C , a boiling point of 289.2±50.0 °C , and a density of 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
Structural Analysis and Material Science
Structural Parameters and Nonlinear Optical Exploration : The pyrimidine ring, a core structure in 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine, has been extensively studied for its applications in nonlinear optics (NLO). Research reveals that derivatives of pyrimidine, due to their promising applications in medicine and NLO fields, exhibit considerable NLO character. These findings are supported by density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, which show excellent agreement with experimental data, highlighting their potential in optoelectronic applications (Hussain et al., 2020).
Molecular Recognition and Drug Design
Cation Tautomerism and Molecular Recognition : Pyrimidine derivatives, including structures related to 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine, have shown significant potential in drug design, particularly due to their role in molecular recognition processes involving hydrogen bonding. The tautomeric forms of these compounds and their interactions highlight their utility in the targeted drug action of pharmaceuticals (Rajam et al., 2017).
Synthetic Chemistry and Catalysis
Synthesis of Betainic Guanine Model Compounds : The reaction of 4-(dimethylamino)pyridine on derivatives of pyrimidine led to the formation of pyrimidine-heteroarenium salts, highlighting the chemical versatility of pyrimidine derivatives in synthesizing model compounds for biologically significant molecules such as betainic guanines present in RNA. This synthesis pathway underscores the role of pyrimidine derivatives in advancing synthetic chemistry (SchmidtAndreas & KindermannMarkus Karl, 2001).
Antimicrobial and Insecticidal Activities
Synthesis and Evaluation of Antimicrobial and Insecticidal Potentials : Pyrimidine-linked pyrazole heterocyclic compounds, synthesized from 4-chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine, have been evaluated for their antimicrobial activity against various bacterial and fungal strains as well as their insecticidal activity. These studies provide insights into the potential use of pyrimidine derivatives in developing new antibacterial and antituberculosis compounds (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-4-3-5-13-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIFXNGFSYWPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243701 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine | |
CAS RN |
204394-64-9 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204394-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1455662.png)
![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
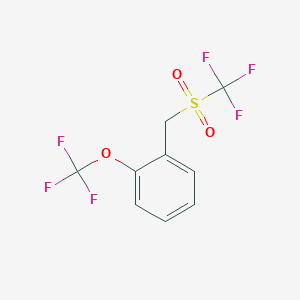
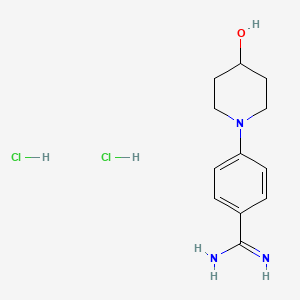

![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)
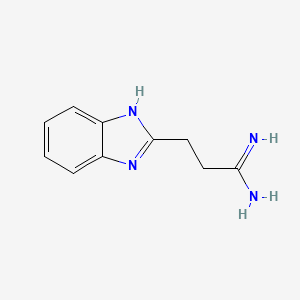
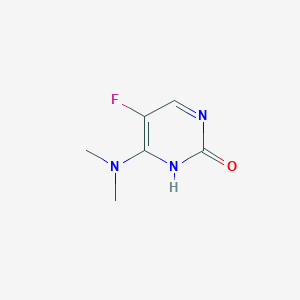
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
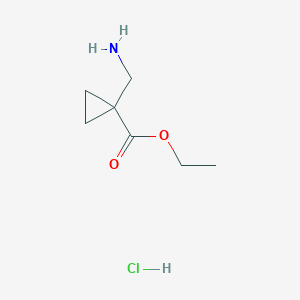
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)

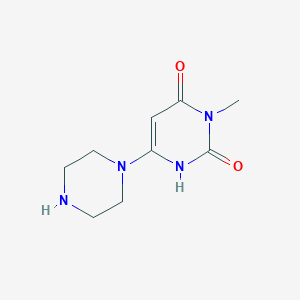
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)